molecular formula C16H10INO4 B5478246 [2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate

[2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate

Cat. No.: B5478246
M. Wt: 407.16 g/mol
InChI Key: CRWFXXGFAIVWET-UHFFFAOYSA-N
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Description

[2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzoxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate typically involves the use of commercially available 2-(2-iodophenyl)acetic acid as the starting material . The synthetic strategy includes the SRN1 substitution reaction in dimethyl sulfoxide (DMSO) as the solvent under photoinitiation, using ketone enolate ions as nucleophiles to obtain ε-oxo acids . This is followed by a condensation reaction of ε-oxo acids with ammonium acetate in glacial acetic acid to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

[2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the benzoxazinone ring.

    Reduction: Formation of reduced derivatives with the removal of the iodine atom.

    Substitution: Formation of substituted benzoxazinone derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

[2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate is unique due to the presence of the iodine atom and the acetate group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[2-(2-iodophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO4/c1-9(19)21-10-6-7-12-14(8-10)18-15(22-16(12)20)11-4-2-3-5-13(11)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWFXXGFAIVWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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